![molecular formula C18H22N4O4 B2598880 N-(2-hydroxyethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 900869-17-2](/img/structure/B2598880.png)
N-(2-hydroxyethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxyethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C18H22N4O4 and its molecular weight is 358.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Modifications
Synthesis and Antifungal Activity : A study by Hanafy (2011) explores the synthesis of new pyrido[2,3-d]pyrimidine derivatives, emphasizing their significant antifungal activities. This research demonstrates the versatility of pyrido[2,3-d]pyrimidines in synthesizing compounds with potential biological applications, including antifungal properties Hanafy, 2011.
Chemical Modification for Enhanced Biological Properties : Ukrainets et al. (2015) investigated the chemical modification of the pyridine moiety of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides. The study aimed to optimize biological properties by modifying the molecule's structure, indicating the potential for creating more effective compounds through targeted modifications Ukrainets, O. et al., 2015.
Potential Biological Activities
Antiviral Activity : The synthesis and evaluation of pyrrolo[2,3-d]pyrimidines for antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) were reported by Renau et al. (1996). This study underscores the compound class's relevance in developing new antiviral agents, reflecting the broader potential of pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine derivatives in medicinal chemistry Renau et al., 1996.
Cytotoxicity : Hassan et al. (2014) conducted a study on the synthesis, characterization, and evaluation of cytotoxicity of some new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells. The findings contribute to understanding the potential anticancer properties of such derivatives Hassan, A. S. et al., 2014.
Enantioselective Synthesis : A study by Calvez et al. (1998) on the enantioselective synthesis of 2,3-disubstituted piperidines from (S)-methylpyroglutamate showcases the synthetic versatility of compounds related to N-(2-hydroxyethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide. This research highlights the importance of enantioselective synthesis in creating biologically active compounds Calvez, O. et al., 1998.
Propriétés
IUPAC Name |
N-(2-hydroxyethyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4/c1-12-5-3-7-22-15(12)20-16-13(18(22)25)11-14(17(24)19-6-9-23)21(16)8-4-10-26-2/h3,5,7,11,23H,4,6,8-10H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDVOLJHQZHKACI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(N3CCCOC)C(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

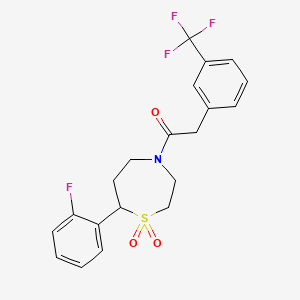

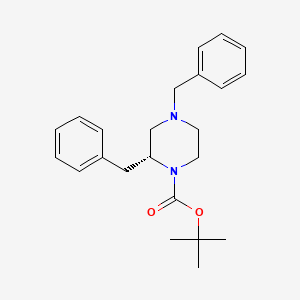
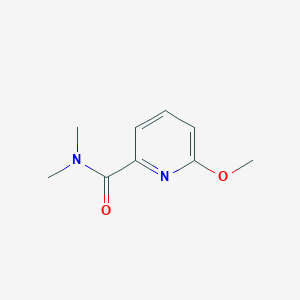
![2-{[2-(4-ethoxyphenyl)-5-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2598808.png)
![2-Fluoro-N-[(1-methylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2598810.png)
![4-((2-(indolin-1-yl)-2-oxoethyl)thio)-1-(pyridin-3-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2598811.png)
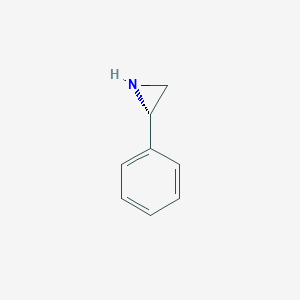
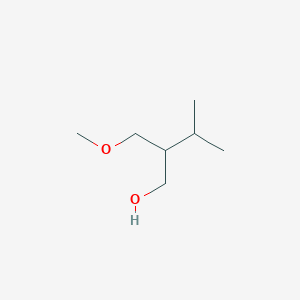
![1-{[3-(Dimethylamino)propyl]amino}-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2598815.png)
![7-(4-(benzyloxy)-3-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2598818.png)

![4-(3-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2598820.png)
